6-(Hydroxymethyl)naphthalene-1-carboxylic acid
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Overview
Description
6-(Hydroxymethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxymethyl group at the 6-position and a carboxylic acid group at the 1-position. It is a versatile chemical used in various research and development applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)naphthalene-1-carboxylic acid typically involves the functionalization of naphthalene derivatives. One common method is the oxidation of 6-(Hydroxymethyl)naphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(Carboxymethyl)naphthalene-1-carboxylic acid.
Reduction: 6-(Hydroxymethyl)naphthalene-1-aldehyde or 6-(Hydroxymethyl)naphthalene-1-alcohol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)naphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)naphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The hydroxymethyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
6-Methylnaphthalene-1-carboxylic acid:
6-(Hydroxymethyl)naphthalene-2-carboxylic acid: The carboxylic acid group is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness
6-(Hydroxymethyl)naphthalene-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility.
Properties
CAS No. |
61639-46-1 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(hydroxymethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6,13H,7H2,(H,14,15) |
InChI Key |
CXZXOGOCSWZCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)C(=O)O |
Origin of Product |
United States |
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